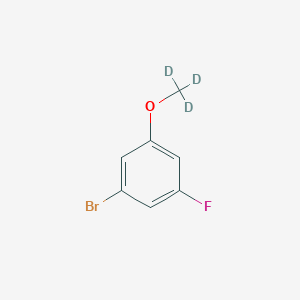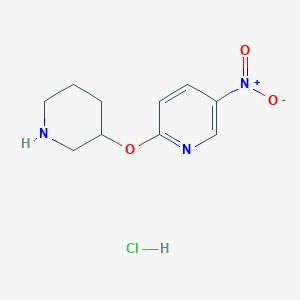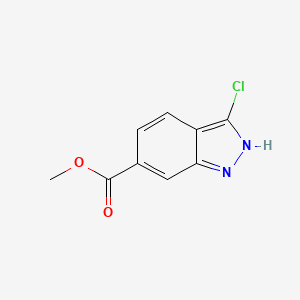
3-クロロ-2-(2-メチル-1H-イミダゾール-1-イル)アニリン二塩酸塩
説明
3-chloro-2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride is a useful research compound. Its molecular formula is C10H12Cl3N3 and its molecular weight is 280.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌作用
イミダゾール誘導体、本化合物のようなものは、著しい抗菌特性を示すことが報告されています。この化合物は合成され、さまざまな菌株に対して試験することで、細菌の増殖を阻害または殺菌する効果を調べることができます。 抗生物質耐性菌に対抗するための新しい抗菌剤の開発に使用できる可能性があります .
抗マイコバクテリア活性
結核やその他のマイコバクテリア感染症との戦いは、イミダゾール含有化合物の抗マイコバクテリア活性から恩恵を受ける可能性があります。 3-クロロ-2-(2-メチル-1H-イミダゾール-1-イル)アニリン二塩酸塩をマイコバクテリアに対してより効果的な治療法の作成に利用する研究を行うことができます .
抗炎症作用
炎症は有害な刺激に対する生物学的反応であり、さまざまな病気の治療にはその制御が不可欠です。 この化合物の潜在的な抗炎症効果は、慢性炎症性疾患の新しい薬剤の開発のために調査される可能性があります .
抗腫瘍作用
イミダゾール化合物は、抗腫瘍活性で有望な結果を示しています。 この化合物を合成し、HeLaなどの癌細胞株に対する有効性を評価することで、癌治療における治療薬としての可能性に関する知見が得られます .
抗糖尿病の可能性
糖尿病の有病率は世界的に増加しており、新しい抗糖尿病薬の探索は継続されています。 この化合物のグルコース代謝およびインスリン感受性における役割は、糖尿病の新しい治療法を発見することを目的とした研究の対象となる可能性があります .
抗アレルギー用途
アレルギー反応は、イミダゾール誘導体が影響を与える可能性のあるもう1つの分野です。 この化合物は、ヒスタミン放出またはアレルギー反応に関与するその他のメカニズムを阻害する能力について研究することができ、アレルギー治療の新しい道を開きます .
抗ウイルス研究
ウイルスは世界的な健康に対する大きな脅威であり、抗ウイルス薬の開発は最優先事項です。 3-クロロ-2-(2-メチル-1H-イミダゾール-1-イル)アニリン二塩酸塩の抗ウイルス特性に関する研究は、ウイルス感染を予防または治療するための新しい薬剤の開発につながる可能性があります .
抗酸化特性
酸化ストレスは多くの病気の原因となり、抗酸化物質はフリーラジカルを中和するために不可欠です。 この化合物の潜在的な抗酸化活性は、細胞を酸化損傷からどのように保護するかを理解するために調査される可能性があります .
特性
IUPAC Name |
3-chloro-2-(2-methylimidazol-1-yl)aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3.2ClH/c1-7-13-5-6-14(7)10-8(11)3-2-4-9(10)12;;/h2-6H,12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOSZOAOENZKMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=C(C=CC=C2Cl)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


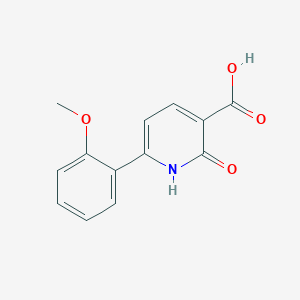
![2,7-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1451992.png)



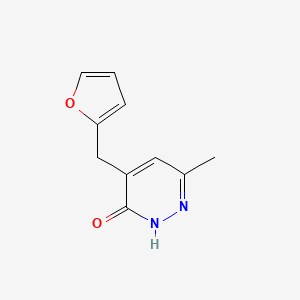
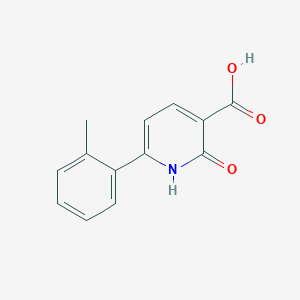
![1-[1-(3-Methoxy-phenyl)-1H-imidazol-2-yl]-piperazine](/img/structure/B1452004.png)

